3-(1,1-Difluoroethyl)piperazine-2,5-dione
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Overview
Description
3-(1,1-Difluoroethyl)piperazine-2,5-dione is a chemical compound with the molecular formula C6H8F2N2O2 It belongs to the class of piperazine-2,5-diones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)piperazine-2,5-dione can be achieved through a post-Ugi cascade reaction. This method involves the use of alkynyls as inputs to induce new carbon-carbon bonds during the construction of heterocycles. The reaction typically occurs at room temperature in the presence of sodium hydride (NaH) and involves the formation of a piperazine-2,5-dione core through alkyne and amide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
3-(1,1-Difluoroethyl)piperazine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). It achieves this by interacting with cellular proteins and enzymes involved in the regulation of cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
- Tryptamine-piperazine-2,5-dione conjugates
Uniqueness
3-(1,1-Difluoroethyl)piperazine-2,5-dione is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine-2,5-dione derivatives and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
3-(1,1-difluoroethyl)piperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O2/c1-6(7,8)4-5(12)9-2-3(11)10-4/h4H,2H2,1H3,(H,9,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDVNQOMDVGUEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCC(=O)N1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577682 |
Source
|
Record name | 3-(1,1-Difluoroethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140647-73-0 |
Source
|
Record name | 3-(1,1-Difluoroethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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